2-(2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl)acetic acid
Description
2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is a chemical compound with the molecular formula C9H11NO5S It is known for its unique structure, which includes a thiazolidine ring and an ethoxy group
Properties
CAS No. |
730956-98-6 |
|---|---|
Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-[2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H11NO5S/c1-2-15-9(14)3-7-10(4-8(12)13)6(11)5-16-7/h3H,2,4-5H2,1H3,(H,12,13) |
InChI Key |
LKIZGGQUGGEKEA-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)O |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazolidine ring. The resulting intermediate is then reacted with ethyl bromoacetate to introduce the ethoxy group. The final product is obtained through hydrolysis and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the formation of the thiazolidine ring, introduction of the ethoxy group, and subsequent purification .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- 2-[2-(2-Aminoethoxy)ethoxy]acetic acid
- 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid
Uniqueness
2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its combination of a thiazolidine ring and an ethoxy group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
